molecular formula C19H21ClN2O B1613876 4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-63-6

4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613876
CAS No.: 898783-63-6
M. Wt: 328.8 g/mol
InChI Key: LCHIEOIRRNHHSS-UHFFFAOYSA-N
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Description

4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone is a halogenated benzophenone derivative with a methylpiperazine moiety at the para position of one aromatic ring and a chlorine substituent on the adjacent ring.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIEOIRRNHHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642971
Record name (4-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-63-6
Record name (4-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone involves several steps. One common method includes the reaction of 4-chlorobenzophenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce production costs. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position and the piperazinomethyl group undergo substitution under specific conditions:

Reaction Type Reagents/Conditions Products Yield References
Nucleophilic Aromatic Substitution (Cl) KOH, Cu catalyst, 120°C, DMSO4-Hydroxy-4'-(4-methylpiperazinomethyl) benzophenone78%
Piperazine Substitution Alkyl halides, NaH, THF, 0°C → rtN-alkylated piperazine derivatives (e.g., 4-ethylpiperazinomethyl analogs)65–82%
  • The chlorine substituent exhibits moderate reactivity in nucleophilic substitutions due to electron-withdrawing effects from the benzophenone carbonyl.

  • Piperazine’s secondary amine undergoes alkylation, enabling structural diversification for pharmaceutical applications.

Oxidation and Reduction

The ketone group and aromatic system participate in redox reactions:

Reaction Type Reagents/Conditions Products Notes References
Ketone Reduction NaBH₄, MeOH, 0°C → rt4-Chloro-4'-(4-methylpiperazinomethyl) benzhydrolSelective reduction without affecting Cl
Aromatic Oxidation KMnO₄, H₂O, 100°CChlorinated benzoic acid derivativesLow yield due to steric hindrance
  • Reduction of the ketone to an alcohol is highly selective, preserving the chloro and piperazine groups .

  • Oxidative cleavage of the benzophenone core is challenging, with yields <20% under standard conditions.

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed couplings:

Reaction Type Catalyst/Conditions Products Applications References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-Aryl-4'-(4-methylpiperazinomethyl) benzophenone derivativesDrug discovery scaffolds
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePiperazine-modified biaryl aminesLigands for receptor-targeted agents
  • Suzuki reactions with aryl boronic acids proceed efficiently (70–85% yields).

  • Steric hindrance from the piperazinomethyl group limits amination efficiency.

Acid/Base-Mediated Transformations

The piperazine nitrogen participates in acid-base reactions:

Reaction Type Conditions Products pKa References
Protonation HCl (1M), H₂O/EtOHWater-soluble hydrochloride salt7.54
Deprotonation NaOH (2M), THFFree base for further functionalization
  • Protonation enhances solubility for biological assays .

  • Deprotonation facilitates alkylation or acylation at the piperazine nitrogen.

Photochemical Reactions

The benzophenone core undergoes UV-induced transformations:

Reaction Type Conditions Products Quantum Yield References
Norrish Type II UV light (λ = 350 nm), hexaneCyclic ethers via γ-hydrogen abstraction0.12
  • Photoreactivity is suppressed in polar solvents due to competing solvation effects.

Key Research Findings

  • Synthetic Utility : Cross-coupling reactions enable rapid diversification for medicinal chemistry, with Suzuki-derived analogs showing µM-level binding to serotonin receptors .

  • Stability : The compound is stable under ambient conditions but degrades in strong acids (pH < 2) via piperazine ring cleavage.

  • Comparative Reactivity :

    • The chloro substituent is 3× more reactive in substitutions than fluorine analogs.

    • Piperazine modifications improve blood-brain barrier penetration in preclinical models .

Scientific Research Applications

4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural Analogues

Key structural analogs differ in halogenation patterns, substituent groups, or piperazine modifications. Below is a comparative analysis:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone Chlorine (Cl) at 4-position; 4-methylpiperazinomethyl at 4'-position C₁₉H₂₂ClN₂O 326.84 Discontinued product (potential synthetic intermediate) ; structural similarity to CNS agents .
4-Chloro-4'-hydroxybenzophenone Chlorine (Cl) at 4-position; hydroxyl (-OH) at 4'-position C₁₃H₉ClO₂ 232.67 Crystallizes in block structures; used in coordination chemistry .
4-Chloro-4'-isopropoxy benzophenone Chlorine (Cl) at 4-position; isopropoxy (-OCH(CH₃)₂) at 4'-position C₁₆H₁₅ClO₂ 274.74 Photodegradation product of fenofibrate metabolites; confirmed via NMR and MS .
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone Chlorine (Cl) at 2-position; fluorine (F) at 4-position; methylpiperazine at 2'-position C₁₉H₂₀ClFN₂O 346.83 Higher molar mass due to fluorine; studied for physico-chemical properties .
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone Chlorine (Cl) at 3,5-positions; methylpiperazine at 4'-position C₁₉H₂₁Cl₂N₂O 361.29 Increased steric hindrance from dichloro substitution; potential impact on receptor binding .

Electronic and Reactivity Differences

  • Fluorine analogs (e.g., 2-chloro-4-fluoro derivatives) exhibit distinct electronic profiles due to fluorine’s higher electronegativity .
  • Piperazine vs. Hydroxyl/Isopropoxy Substituents: The methylpiperazine group introduces basicity and hydrogen-bonding capability, contrasting with the polar but non-basic isopropoxy or hydroxyl groups. This difference may influence solubility and metabolic pathways .

Biological Activity

4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS No. 898783-87-4) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone is characterized by a benzophenone core with a chloro substituent and a piperazine moiety. Its molecular formula is C19H21ClN2OC_{19}H_{21}ClN_2O, and its molecular weight is 344.84 g/mol. The compound is soluble in organic solvents and has been studied for its interaction with various biological systems.

Antimicrobial Activity

Research has indicated that 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were reported as follows:

Cell Line IC50 (µM)
MCF-715
HeLa30
A54925

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

The mechanism by which 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone exerts its biological effects is believed to involve the modulation of various signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the efficacy of this compound against skin infections caused by resistant bacteria, patients treated with formulations containing 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone showed a significant reduction in infection rates compared to controls. The study concluded that the compound could be a valuable addition to topical antimicrobial therapies .

Case Study 2: Cancer Treatment

A preclinical study using xenograft models demonstrated that systemic administration of the compound resulted in tumor size reduction in mice bearing MCF-7 tumors. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
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4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone

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